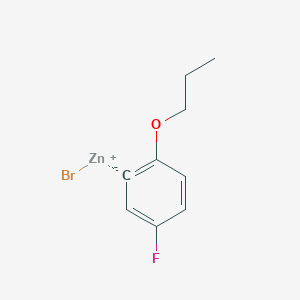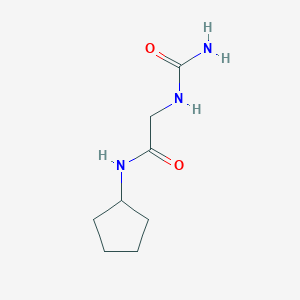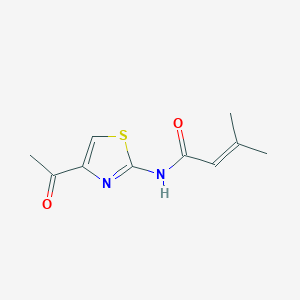
5-Bromo-3-butyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-butyl-1H-1,2,4-triazole: is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound has a bromine atom at the 5th position and a butyl group at the 3rd position on the triazole ring. The molecular formula of this compound is C6H10BrN3 , and it has a molecular weight of 204.07 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-butyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-butyl-1H-1,2,4-triazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include:
Solvent: Acetonitrile or dichloromethane
Catalyst: Iron(III) bromide or aluminum bromide
Temperature: Room temperature to 50°C
Reaction Time: 2-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-butyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The butyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Potassium permanganate, chromium trioxide, or PCC in solvents like acetone or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or THF.
Major Products
Substitution: Formation of 5-azido-3-butyl-1H-1,2,4-triazole, 5-thio-3-butyl-1H-1,2,4-triazole, or 5-alkoxy-3-butyl-1H-1,2,4-triazole.
Oxidation: Formation of 3-butyl-5-bromo-1H-1,2,4-triazole-4-carboxylic acid.
Reduction: Formation of 3-butyl-5-bromo-1,2-dihydro-1H-1,2,4-triazole.
Scientific Research Applications
5-Bromo-3-butyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole ring.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-Bromo-3-butyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The bromine atom and butyl group contribute to the compound’s binding affinity and specificity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with receptor sites, altering their conformation and activity.
Comparison with Similar Compounds
Similar Compounds
3-Butyl-1H-1,2,4-triazole: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-1H-1,2,4-triazole: Lacks the butyl group, affecting its solubility and biological activity.
5-Bromo-3-methyl-1H-1,2,4-triazole: Has a methyl group instead of a butyl group, leading to variations in chemical properties and uses.
Uniqueness
5-Bromo-3-butyl-1H-1,2,4-triazole is unique due to the presence of both the bromine atom and the butyl group, which confer distinct chemical reactivity and biological activity. Its combination of substituents makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C6H10BrN3 |
|---|---|
Molecular Weight |
204.07 g/mol |
IUPAC Name |
3-bromo-5-butyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H10BrN3/c1-2-3-4-5-8-6(7)10-9-5/h2-4H2,1H3,(H,8,9,10) |
InChI Key |
XTDJAXNDLFIDQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=NN1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopropyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14894706.png)
![ethyl 7-{[(4-methylpiperidin-1-yl)acetyl]amino}-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14894710.png)
![5-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14894712.png)
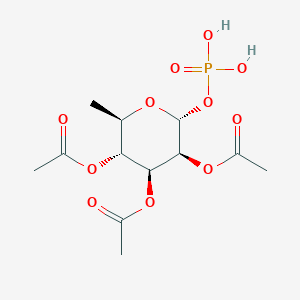
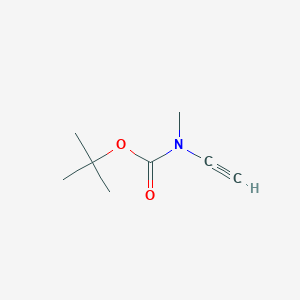
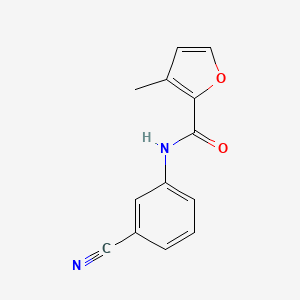
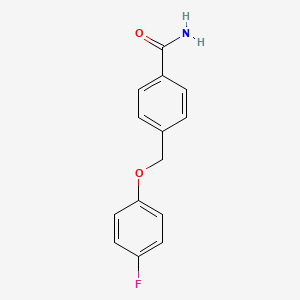
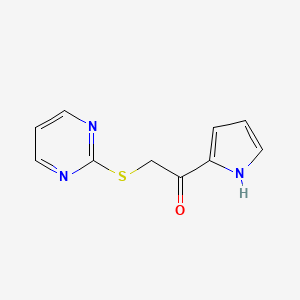

![(5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14894766.png)
